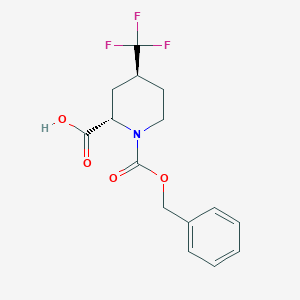

(2S,4S)-1-phenylmethoxycarbonyl-4-(trifluoromethyl)piperidine-2-carboxylic acid

Description

The compound (2S,4S)-1-phenylmethoxycarbonyl-4-(trifluoromethyl)piperidine-2-carboxylic acid is a stereospecific piperidine derivative featuring a trifluoromethyl (-CF₃) substituent at the 4-position and a phenylmethoxycarbonyl (Cbz) protecting group on the nitrogen. The (2S,4S) stereochemistry ensures distinct spatial arrangements that influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

(2S,4S)-1-phenylmethoxycarbonyl-4-(trifluoromethyl)piperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3NO4/c16-15(17,18)11-6-7-19(12(8-11)13(20)21)14(22)23-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,20,21)/t11-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPRYGKQAKFNLF-RYUDHWBXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CC1C(F)(F)F)C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@@H](C[C@H]1C(F)(F)F)C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-phenylmethoxycarbonyl-4-(trifluoromethyl)piperidine-2-carboxylic acid typically involves diastereoselective synthesis techniques. One common method includes the use of commercially available starting materials, followed by a series of reactions to introduce the trifluoromethyl group and the benzyl ester moiety. The reaction conditions often involve the use of zinc and magnesium enolates to achieve high diastereoselectivity .

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-phenylmethoxycarbonyl-4-(trifluoromethyl)piperidine-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the ester groups or the piperidine ring.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

Scientific Research Applications

(2S,4S)-1-phenylmethoxycarbonyl-4-(trifluoromethyl)piperidine-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a valuable building block for the synthesis of complex molecules.

Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.

Industry: The compound is utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (2S,4S)-1-phenylmethoxycarbonyl-4-(trifluoromethyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, leading to more effective interactions with its targets. The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level .

Comparison with Similar Compounds

Substituent Effects: Trifluoromethyl vs. Other Groups

The trifluoromethyl group significantly impacts electronic and steric properties compared to other substituents:

Analysis : The -CF₃ group in the target compound improves membrane permeability compared to hydroxylated analogs , while aryl-CF₃ derivatives (e.g., ) exhibit distinct electronic profiles due to conjugation with aromatic systems .

Stereochemical Influence

Stereochemistry dictates biological activity and synthetic pathways:

Analysis : The (2S,4S) configuration in the target compound may offer superior selectivity compared to (2R,4S) or (2S,4R) isomers, as seen in BOC-protected pyrrolidines .

Protecting Groups: Phenylmethoxycarbonyl (Cbz) vs. Alternatives

Protecting groups modulate stability and deprotection conditions:

Analysis : The Cbz group in the target compound offers compatibility with acid-sensitive intermediates, contrasting with BOC (acid-labile) or Fmoc (base-labile) groups .

Molecular Weight and Physicochemical Properties

*LogP values estimated based on substituent contributions.

Biological Activity

The compound (2S,4S)-1-phenylmethoxycarbonyl-4-(trifluoromethyl)piperidine-2-carboxylic acid is a piperidine derivative characterized by its unique trifluoromethyl group and methoxycarbonyl functionality. This compound has garnered attention due to its potential biological activities, including interactions with various biological targets and implications in therapeutic applications.

Molecular Formula

- C15H16F3NO4

- Molecular Weight: 331.29 g/mol

Structural Features

The compound features:

- A piperidine ring, which is a common scaffold in pharmacologically active compounds.

- A trifluoromethyl group that enhances lipophilicity and may influence biological activity through increased binding affinity to targets.

- A methoxycarbonyl group that can participate in hydrogen bonding and other interactions crucial for biological activity.

The biological activity of (2S,4S)-1-phenylmethoxycarbonyl-4-(trifluoromethyl)piperidine-2-carboxylic acid has been explored in various studies, focusing on its potential as a modulator of specific receptors and enzymes.

-

Enzyme Inhibition :

- The compound has shown potential inhibitory effects against cholinesterases, which are critical in the breakdown of neurotransmitters. Inhibition of these enzymes can have implications for treating neurodegenerative diseases such as Alzheimer's disease.

- Kinetic studies demonstrated that derivatives with a trifluoromethyl group exhibit enhanced inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

- Antioxidant Activity :

- Cytotoxicity :

In Vitro Studies

A study investigated the structure-activity relationship (SAR) of various piperidine derivatives, including those featuring the trifluoromethyl group. The findings revealed:

- IC50 values for AChE inhibition ranged from 5.4 μM to 24.3 μM depending on the substituents on the phenyl ring.

- The presence of electron-withdrawing groups significantly influenced the inhibitory potency against cholinesterases .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the interaction between (2S,4S)-1-phenylmethoxycarbonyl-4-(trifluoromethyl)piperidine-2-carboxylic acid and target enzymes:

- Docking studies indicated favorable interactions with key residues in the active sites of AChE and BChE, supporting experimental findings of enzyme inhibition .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.